molecular formula C11H14O4 B12556187 1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one CAS No. 192625-58-4

1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one

Katalognummer: B12556187
CAS-Nummer: 192625-58-4
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: OHTZAQBTCNRMDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one is a chemical compound known for its unique structure and properties It is a derivative of phenol and contains both hydroxyl and ether functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one typically involves the reaction of 3,5-dihydroxy-4-[(propan-2-yl)oxy]benzaldehyde with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to remove any impurities and obtain a high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions

1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biological processes. The compound may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one: Similar structure but with additional methoxy groups.

    2-[4-[1,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-5,7-dihydroxychromen-4-one: Contains a chromenone ring and additional hydroxyl groups.

Uniqueness

1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one is unique due to its specific combination of hydroxyl and ether functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

192625-58-4

Molekularformel

C11H14O4

Molekulargewicht

210.23 g/mol

IUPAC-Name

1-(3,5-dihydroxy-4-propan-2-yloxyphenyl)ethanone

InChI

InChI=1S/C11H14O4/c1-6(2)15-11-9(13)4-8(7(3)12)5-10(11)14/h4-6,13-14H,1-3H3

InChI-Schlüssel

OHTZAQBTCNRMDB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=C(C=C1O)C(=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.